

# (-)-Gallocatechin gallate natural sources and biosynthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Gallocatechin gallate

Cat. No.: B1674408

[Get Quote](#)

An In-depth Technical Guide to **(-)-Gallocatechin Gallate**: Natural Sources and Biosynthesis  
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-gallocatechin gallate** (GCG), a bioactive polyphenol found in various plant sources. This document details its natural distribution, biosynthetic pathways, and the experimental protocols for its extraction, purification, and quantification.

## Natural Sources of (-)-Gallocatechin Gallate

**(-)-Gallocatechin gallate** is a flavan-3-ol, a class of flavonoids, predominantly found in the leaves of the tea plant (*Camellia sinensis*).<sup>[1][2]</sup> While tea is the most significant dietary source, GCG is also present in other plant-based foods, including certain fruits, and cocoa.<sup>[3]</sup> The concentration of GCG can vary considerably depending on the plant species, cultivar, growing conditions, and processing methods.

## Quantitative Data of (-)-Gallocatechin Gallate in Natural Sources

The following table summarizes the quantitative data for GCG content in various natural sources, primarily focusing on different types of tea, where it is most abundant.

Natural Source	Specific Variety/Condition	(-)-Gallocatechin Gallate (GCG) Content	Reference(s)
Tea (Camellia sinensis)	Green Tea	Significantly higher than other tea types	[4]
Green Tea (general)	2.6 mg/100g (brewed)	[5]	
Black Tea (brewed)	23.1 mg/100g (total galloylated catechins)	[5]	
Woojeon Green Tea (first flush)	Significantly decreased with later plucking	[6]	
Sejak Green Tea (second flush)	Significantly decreased with later plucking	[6]	
Joongjak Green Tea (third flush)	Significantly decreased with later plucking	[6]	
Daejak Green Tea (fourth flush)	Significantly decreased with later plucking	[6]	
Berries	White Chinese Bayberry	Contains epigallocatechin gallate	[7]

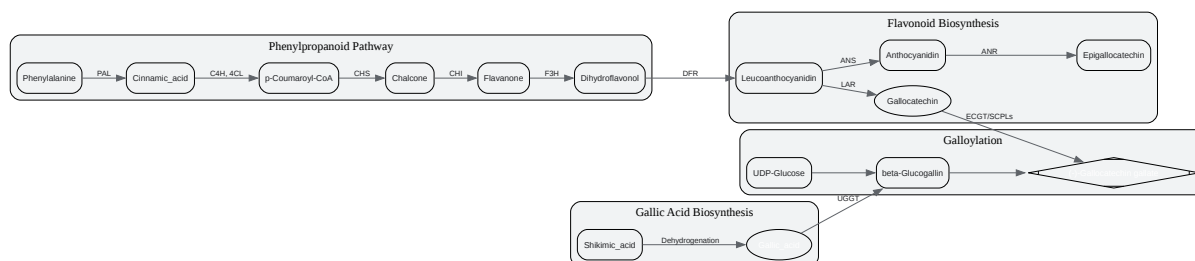
## Biosynthesis of (-)-Gallocatechin Gallate

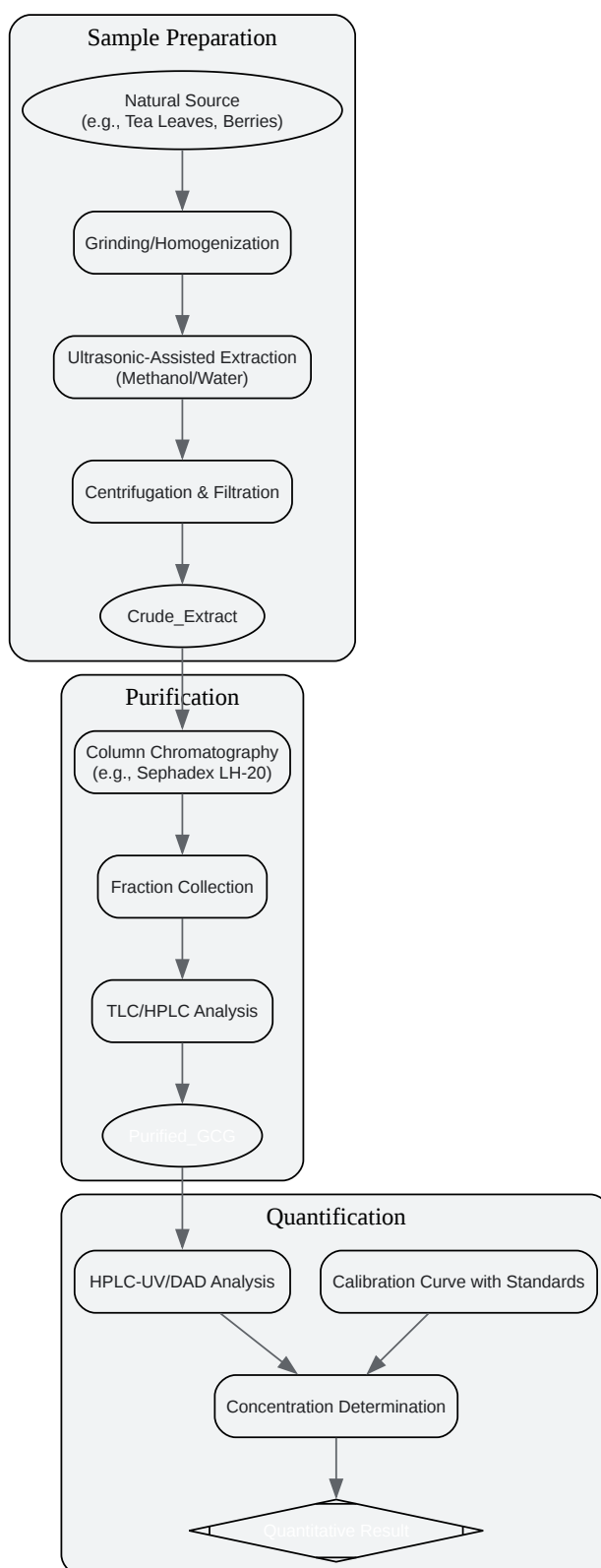
The biosynthesis of **(-)-gallocatechin gallate** in plants, particularly in *Camellia sinensis*, is a complex process originating from the phenylpropanoid pathway. This pathway provides the foundational precursors for flavonoid biosynthesis. The formation of the galloylated catechin, GCG, involves several key enzymatic steps.

The biosynthesis of the gallic acid moiety, which is esterified to the gallocatechin backbone, is also crucial. Evidence suggests that gallic acid can be synthesized via the dehydrogenation of shikimic acid.[8]

The galloylation of catechins is catalyzed by specific acyltransferases. Studies have identified UDP-glucose:galloyl-1-O- $\beta$ -D-glucosyltransferase (UGGT) and epicatechin:1-O-galloyl- $\beta$ -D-glucose O-galloyltransferase (ECGT) as key enzymes in this process.[9]  $\beta$ -glucogallin, formed from gallic acid and UDP-glucose, acts as the galloyl donor for the esterification of catechins like (-)-epigallocatechin to form their respective gallates.[9][10] Serine carboxypeptidase-like acyltransferases (SCPLs) have also been implicated in the galloylation of catechins.

## Biosynthetic Pathway Diagram





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (*Camellia sinensis*) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Gallic Acid and Its Distributions in Tea (*Camellia sinensis*) Plants at the Tissue and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Gallocatechin gallate natural sources and biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674408#gallocatechin-gallate-natural-sources-and-biosynthesis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)